molecular formula C8H11NO3 B14046990 6-Amino-2,3-dimethoxyphenol

6-Amino-2,3-dimethoxyphenol

Cat. No.: B14046990
M. Wt: 169.18 g/mol
InChI Key: PQFYZFNXQANCKB-UHFFFAOYSA-N
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Description

6-Amino-2,3-dimethoxyphenol is an organic compound with the molecular formula C8H11NO3 It is a phenolic compound characterized by the presence of amino and methoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2,3-dimethoxyphenol typically involves the following steps:

    Methoxylation: Starting with a suitable phenol derivative, methoxylation is carried out using methanol and a base such as sodium hydroxide.

    Amination: The methoxylated intermediate undergoes amination using ammonia or an amine source under controlled conditions to introduce the amino group.

Industrial Production Methods

Industrial production of this compound may involve large-scale methoxylation and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2,3-dimethoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced phenolic compounds.

    Substitution: Halogenated phenols and other substituted derivatives.

Scientific Research Applications

6-Amino-2,3-dimethoxyphenol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Amino-2,3-dimethoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The amino and methoxy groups play a crucial role in binding to these targets, influencing various biochemical pathways. The compound’s effects are mediated through its ability to donate or accept electrons, participate in redox reactions, and form hydrogen bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethoxyphenol: Lacks the amino group, making it less reactive in certain biological contexts.

    Syringol: Another methoxyphenol derivative with similar structural features but different functional groups.

Uniqueness

6-Amino-2,3-dimethoxyphenol is unique due to the presence of both amino and methoxy groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-amino-2,3-dimethoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-11-6-4-3-5(9)7(10)8(6)12-2/h3-4,10H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFYZFNXQANCKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)N)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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